REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([OH:9])=[C:7](C(C)(C)C)[CH:6]=[C:5](C(C)(C)C)[C:3]=1[OH:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Cl:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4] |f:1.2|
|
Name
|
2-chloro-4,6-di-tert-butylresorcinol
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(O)C(=CC(=C1O)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to a flask
|
Type
|
CUSTOM
|
Details
|
which is equipped with a gas
|
Type
|
CUSTOM
|
Details
|
withdrawing port
|
Type
|
CUSTOM
|
Details
|
leading to a dry ice cooled trap
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.55 (± 0.35) g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |